Benzyl propiolate
CAS No.: 14447-01-9
Cat. No.: VC1974908
Molecular Formula: C10H8O2
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14447-01-9 |
---|---|
Molecular Formula | C10H8O2 |
Molecular Weight | 160.17 g/mol |
IUPAC Name | benzyl prop-2-ynoate |
Standard InChI | InChI=1S/C10H8O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h1,3-7H,8H2 |
Standard InChI Key | KCSLTHXLCZSZLB-UHFFFAOYSA-N |
SMILES | C#CC(=O)OCC1=CC=CC=C1 |
Canonical SMILES | C#CC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
Benzyl propiolate contains an ethynyl group (HC≡C-) bonded to a carbonyl carbon, which is further connected to a benzyloxy group. The structural features of this compound contribute to its chemical reactivity and physical properties.
Structural Characteristics
The molecule consists of three primary structural components:
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An acetylenic moiety (HC≡C-)
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A carboxylate ester group (-COO-)
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A benzyl group (C₆H₅CH₂-)
Physical and Chemical Properties
Table 1 summarizes the key physicochemical properties of benzyl propiolate:
The compound's structure combines the reactivity of the alkyne group with the stability of the aromatic ring, making it a versatile building block in organic synthesis .
Synthesis Methods
Several methods have been developed for the synthesis of benzyl propiolate, with esterification reactions being the most common approach.
Standard Synthesis Protocol
Benzyl propiolate can be prepared in excellent yield (90%) following the protocol described by Ramachandran, as referenced in the literature . This synthetic route typically involves the esterification of propiolic acid with benzyl alcohol under appropriate conditions.
Alternative Synthetic Approaches
The compound can also be synthesized through other routes, including:
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Reaction of benzyl alcohol with propiolic acid in the presence of an acid catalyst
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Transesterification of other propiolate esters with benzyl alcohol
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Carbonylation reactions involving benzyl halides and acetylene derivatives
The choice of synthetic method depends on factors such as required scale, available starting materials, and desired purity of the final product .
Spectroscopic Characteristics
Spectroscopic data provides essential information for structure confirmation and purity assessment of benzyl propiolate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectral data for benzyl propiolate are as follows:
¹H NMR (300 MHz, CDCl₃):
¹³C NMR (75 MHz, CDCl₃):
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δ 152.53 (C=O)
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δ 134.52 (aromatic C)
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δ 128.72, 128.69, 128.57 (aromatic C)
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δ 75.06, 74.55 (C≡C)
The characteristic signal at δ 2.89 ppm in the ¹H NMR spectrum corresponds to the terminal alkyne proton, confirming the presence of the ethynyl group. The singlet at δ 5.23 ppm represents the benzyl methylene protons, while the multiplet in the range of δ 7.43-7.30 ppm corresponds to the aromatic protons .
Applications and Biological Activity
Benzyl propiolate has significant applications in organic synthesis and possesses notable biological activities.
Synthetic Applications
As a functionalized alkyne, benzyl propiolate serves as a valuable building block in various synthetic transformations:
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Cycloaddition reactions for heterocycle synthesis
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Mixed double-Michael reactions for the synthesis of oxazolidines
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Component in diversity-oriented synthesis approaches
These applications stem from the compound's dual reactivity sites: the electrophilic ester group and the nucleophilic terminal alkyne.
Antifungal Activity
Recent research has revealed the promising antifungal properties of benzyl propiolate and its derivatives:
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Broad-spectrum inhibition activity against phytopathogenic fungi at concentrations as low as 50 μg/mL
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Structure-activity relationship (SAR) studies indicate that:
Mechanism of Antifungal Action
Investigations into the antifungal mechanism of benzyl propiolate derivatives have revealed multiple modes of action:
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Alteration of mycelial morphology
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Destruction of hyphal and cell membrane structures
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Increase in intracellular reactive oxygen species (ROS) levels
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Decrease in intracellular mitochondrial membrane potential
These findings suggest that benzyl propiolate represents a novel antifungal lead compound with potential applications in agriculture and medicine.
Hazard Statement | Description | Hazard Category |
---|---|---|
H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
H312 | Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
These hazard statements apply to 50% of the reports submitted to the European Chemicals Agency (ECHA) C&L Inventory .
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